Diethyl malonimidate dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

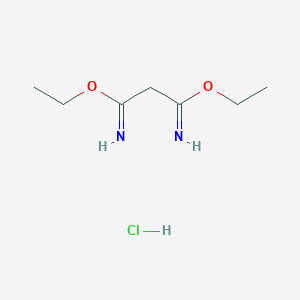

Diethyl malonimidate dihydrochloride (CAS 10344-69-1) is a white to off-white crystalline powder or solid with the molecular formula C₇H₁₄N₂O₂·2HCl and a molecular weight of 231.12 g/mol. It is primarily employed as a key reagent in organic synthesis, particularly for constructing bis(oxazoline) (BOX) ligands through condensation reactions with chiral amino alcohols . These ligands are critical in asymmetric catalysis, enabling enantioselective transformations such as fluorinations, reductions, and cross-couplings .

The compound is commercially available (e.g., Sigma-Aldrich, Santa Cruz Biotechnology, Shanghai Aladdin Biochemical Technology) and is typically stored at room temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl malonimidate dihydrochloride can be synthesized through the reaction of diethyl malonate with ammonium chloride under specific conditions . The reaction typically involves heating the reactants in the presence of a solvent such as dichloromethane at a controlled temperature of around 45°C under a nitrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl malonimidate dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the imidate group is replaced by other nucleophiles.

Condensation Reactions: It can react with amines to form imidate derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and acids. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound include various imidate derivatives and cross-linked polymers .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

DEMDH is characterized by its unique structure, which includes:

- Imide Group : Provides electrophilic character.

- Ester Groups : Contribute nucleophilic properties.

These features enable DEMDH to act as a bifunctional reagent, facilitating various organic transformations and modifications of biomolecules.

Bioconjugation

DEMDH is widely utilized for labeling proteins and peptides, which aids in the study of protein function and interactions. This application is crucial for understanding biological processes and developing therapeutic agents.

Drug Development

In drug development, DEMDH serves as a precursor for synthesizing various catalysts and chiral compounds. Its ability to modify proteins can influence drug efficacy and specificity.

Organic Synthesis

DEMDH is employed in organic synthesis to create new carbon-carbon bonds through condensation reactions with nucleophiles. It can react with ammonia to produce ethyl malondiamidate hydrochloride, which is a precursor for synthesizing pyrimidine derivatives .

Enzyme Inhibition Studies

Research has indicated potential roles of DEMDH in enzyme inhibition and cell signaling pathways. However, these applications are still under investigation, necessitating further research to elucidate its biological effects.

Catalyst Development

DEMDH has been used in the preparation of nonracemic bis(oxazoline)ruthenium complexes, which serve as catalysts for enantioselective transfer hydrogenation reactions .

Case Study 1: Protein Labeling

In a study focusing on protein labeling, DEMDH was used to modify specific amino acid residues in proteins. This modification allowed researchers to track protein interactions within cellular environments, providing insights into signaling pathways and cellular responses.

Case Study 2: Synthesis of Chiral Catalysts

Another significant application involved the use of DEMDH in the synthesis of chiral catalysts for asymmetric synthesis. Researchers demonstrated that using DEMDH as a building block led to improved yields and selectivity in the production of pharmaceutical intermediates .

Wirkmechanismus

The mechanism of action of diethyl malonimidate dihydrochloride involves its ability to form stable imidate linkages with various nucleophiles. This property makes it useful in cross-linking reactions and the formation of complex molecular structures . The molecular targets and pathways involved include the formation of covalent bonds with amines and other nucleophiles, leading to the stabilization of the resulting compounds .

Vergleich Mit ähnlichen Verbindungen

Diethyl malonimidate dihydrochloride belongs to a class of dihydrochloride salts used in organic synthesis. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Functional Differences

Reactivity in Ligand Synthesis: this compound uniquely enables the formation of bis(oxazoline) ligands by condensing with amino alcohols (e.g., (1R,2S)-(+)-cis-1-amino-2-indanol) under reflux . In contrast, diethyl aminomalonate hydrochloride lacks the imidate moiety, limiting its utility in cyclization reactions . Malonaldehyde bis(phenylimine) monohydrochloride contains a conjugated diimine structure, favoring chelation or crosslinking rather than cyclization .

Catalytic vs. Biological Roles: this compound is non-toxic in catalytic applications, whereas 3,3'-dimethoxybenzidine dihydrochloride and related benzidine derivatives are hepatocarcinogens, restricting their use . Chlorhexidine dihydrochloride is biologically active but chemically inert in synthetic protocols .

Synthetic Conditions: this compound requires prolonged heating (e.g., 8 days at reflux) for optimal conversion , whereas malonaldehyde bis(phenylimine) monohydrochloride reacts under milder conditions (pH 5–6, room temperature) .

Performance in Asymmetric Catalysis

This compound-derived bis(oxazoline) ligands exhibit superior enantioselectivity (>90% ee) in reactions such as fluorinations and reductions compared to ligands synthesized from non-imidate precursors . For example, Corey and Wang’s protocol using this compound achieved 89% yield in nickel complex synthesis for cross-coupling reactions .

Biologische Aktivität

Diethyl malonimidate dihydrochloride (DEMI) is a compound that has garnered interest in various fields of chemical research, particularly in the synthesis of chiral ligands and its potential biological applications. This article provides a comprehensive overview of the biological activity of DEMI, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an imidate derivative with the molecular formula C₇H₁₄Cl₂N₂O₄. It is commonly used as a reagent in organic synthesis, particularly for the preparation of bisoxazoline ligands which have applications in asymmetric catalysis. The compound typically appears as a white crystalline solid and is soluble in polar solvents like dichloromethane and DMF (Dimethylformamide) .

Synthesis

The synthesis of DEMI often involves the reaction of diethyl malonate with amines under acidic conditions. A notable method involves heating diethyl malonimidate with (S)-cis-1-amino-2-indanol in dichloromethane at controlled temperatures to yield chiral bisoxazoline ligands . The following table summarizes key synthesis parameters:

| Reagent | Amount | Conditions | Yield |

|---|---|---|---|

| This compound | 16.4 g | 45 °C, 18 hours | High |

| (S)-cis-1-amino-2-indanol | 22.2 g | Under nitrogen atmosphere | |

| Solvent | Dichloromethane | Stirring at 600 rpm |

This compound exhibits biological activity primarily through its role as a ligand in coordination chemistry. The bisoxazoline ligands derived from DEMI have been shown to facilitate various catalytic processes, including asymmetric transformations that are crucial in pharmaceutical synthesis . The ability of these ligands to form stable complexes with metal ions enhances their effectiveness in catalysis.

Case Studies

- Chiral Ligand Development : In a study focused on synthesizing chiral bisoxazoline ligands, DEMI was utilized to create ligands that demonstrated significant enantioselectivity in catalyzing reactions such as the addition of organometallic reagents to aldehydes . This work highlights the potential of DEMI-derived ligands in producing pharmaceuticals with specific stereochemistry.

- Antimalarial Applications : Research has indicated that derivatives of DEMI may play a role in developing antimalarial drugs by acting as intermediates in synthetic pathways leading to active pharmaceutical ingredients . The strategic incorporation of DEMI into drug synthesis could enhance the efficacy and selectivity of antimalarial compounds.

- Biological Testing : A study reported on the biological testing of compounds synthesized using DEMI showed promising results against various cancer cell lines, indicating potential anticancer properties . The mechanism likely involves the formation of reactive intermediates that can interact with cellular targets.

Q & A

Basic Questions

Q. What is the synthetic utility of diethyl malonimidate dihydrochloride in preparing malonimidamide intermediates?

this compound reacts with malononitrile to form malonimidamide dihydrochloride, a critical precursor for synthesizing arylhydrazonomalonimidamides. This intermediate is essential for subsequent cyclization reactions to generate 1,2,4-triazine derivatives. Optimal conditions include adjusting the pH to 5-6 using sodium acetate to maximize coupling efficiency and minimize side reactions .

Q. How should reaction conditions be controlled during azo-coupling reactions involving this compound?

Maintain a pH of 5-6 using sodium acetate to ensure efficient azo-coupling while avoiding gummy byproducts at higher pH or incomplete reactions at lower pH. Vigorous stirring during diazonium salt addition improves homogeneity and yield. Post-reaction purification via recrystallization (e.g., ethanol/water) enhances product purity .

Q. What are the recommended storage and handling protocols for this compound in laboratory settings?

Store in airtight containers under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis. Handle in moisture-free environments, as the compound is sensitive to humidity. Use anhydrous solvents (e.g., dichloromethane) and inert gas protection during reactions to avoid degradation .

Advanced Questions

Q. How can researchers address low yields in the synthesis of 2-arylhydrazonomalonimidamides from this compound?

Optimize the diazonium salt addition rate to prevent local pH fluctuations. Use a 10-20% molar excess of malonimidamide dihydrochloride to drive the reaction to completion. Post-synthesis, employ gradient recrystallization (e.g., ethanol/water mixtures) to isolate high-purity hydrazones. Analytical monitoring via TLC or ¹H NMR ensures reaction progress .

Q. What role does this compound play in the enantioselective synthesis of bis(oxazoline) ligands for asymmetric catalysis?

The compound serves as a bis-electrophile, condensing with chiral amino alcohols (e.g., (1R,2S)-aminoindanol) under reflux in dichloromethane to form bis(oxazoline) ligands. These ligands are pivotal in asymmetric catalysis, such as enantioselective fluorination or reduction, due to their rigid chiral frameworks .

Q. What analytical techniques are essential for characterizing intermediates derived from this compound in multi-step syntheses?

Use ¹H NMR to monitor reaction progress (e.g., disappearance of methylene protons at δ 3.5–4.0 ppm). HPLC with UV detection ensures purity, while elemental analysis confirms stoichiometry. For chiral ligands, polarimetry or X-ray crystallography validates enantiomeric excess and structural integrity .

Q. How does the electronic nature of aryl substituents influence the reactivity of hydrazones synthesized from this compound?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on aryl diazonium salts increase electrophilicity, enhancing coupling efficiency. Conversely, electron-donating groups (e.g., -OMe) reduce reactivity but improve hydrazone stability. Substituent effects are critical for designing 6-azapteridine derivatives with tailored bioactivity .

Q. What mechanistic insights explain the formation of 6-azapteridine derivatives from this compound precursors?

Cyclocondensation with 1,1′-carbonyldiimidazole (CDI) activates the methylene group in malonimidamide, enabling nucleophilic attack and subsequent ring closure. This step forms the triazine core, which undergoes further annulation to yield 6-azapteridines. Kinetic studies suggest pH-dependent intermediates influence reaction pathways .

Q. What strategies mitigate byproduct formation during large-scale syntheses using this compound?

Implement slow reagent addition (<1 mL/min) to control exothermicity. Maintain temperatures between 40–50°C to balance reaction rate and side-product suppression. Post-reaction filtration through Celite® removes insoluble impurities, while silica gel chromatography isolates target compounds .

Q. How do steric and electronic modifications in bis(oxazoline) ligands affect catalytic performance in asymmetric reactions?

Bulky substituents (e.g., isopropyl groups) on the oxazoline ring enhance enantioselectivity by restricting substrate access to specific stereochemical pathways. Electron-deficient ligands improve turnover in fluorination reactions, while electron-rich variants favor hydrogen-bond-mediated activation in reductions. Systematic ligand screening is recommended for reaction optimization .

Eigenschaften

CAS-Nummer |

10344-69-1 |

|---|---|

Molekularformel |

C7H15ClN2O2 |

Molekulargewicht |

194.66 g/mol |

IUPAC-Name |

diethyl propanediimidate;hydrochloride |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8-9H,3-5H2,1-2H3;1H |

InChI-Schlüssel |

SPJDSYVGUJARDI-UHFFFAOYSA-N |

SMILES |

CCOC(=N)CC(=N)OCC.Cl.Cl |

Kanonische SMILES |

CCOC(=N)CC(=N)OCC.Cl |

Key on ui other cas no. |

10344-69-1 |

Piktogramme |

Irritant |

Synonyme |

diethyl malonimidate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.